molecular formula C18H21N5O4 B12562403 N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine CAS No. 210584-40-0

N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine

Cat. No.: B12562403
CAS No.: 210584-40-0
M. Wt: 371.4 g/mol
InChI Key: DMMTZABFOODTMQ-UHFFFAOYSA-N
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Description

N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine is a complex organic compound that features a unique structure with multiple pyridine rings and glycine units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine typically involves the reaction of pyridine-2-carboxaldehyde with glycine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The process may involve multiple steps, including condensation, reduction, and purification to achieve high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles or nucleophiles under suitable conditions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups.

Scientific Research Applications

N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.

    Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine involves its interaction with specific molecular targets and pathways. The compound may act as a chelating agent, binding to metal ions and influencing their biological activity. It may also interact with proteins and enzymes, modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine
  • N,N-Dimethyl-N,N-bis(2-pyridinylmethyl)-1,2-ethanediamine
  • N,N-Bis[(pyridin-2-yl)methyl]methanesulfonamide

Uniqueness

N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine is unique due to its specific structure, which includes multiple glycine units and pyridine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

210584-40-0

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

2-[[2-[[2-[bis(pyridin-2-ylmethyl)amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H21N5O4/c24-16(22-10-18(26)27)9-21-17(25)13-23(11-14-5-1-3-7-19-14)12-15-6-2-4-8-20-15/h1-8H,9-13H2,(H,21,25)(H,22,24)(H,26,27)

InChI Key

DMMTZABFOODTMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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